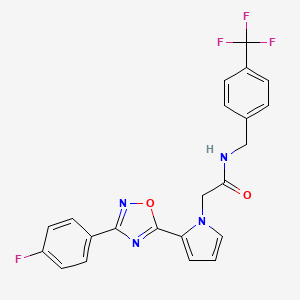

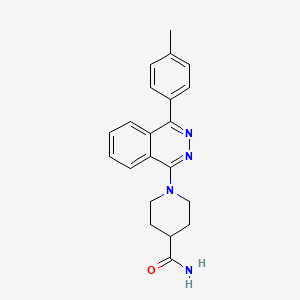

1-(4-(p-Tolyl)phthalazin-1-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Anticancer Agents

Phthalazinone derivatives, such as “1-(4-(p-Tolyl)phthalazin-1-yl)piperidine-4-carboxamide”, have shown promising results as potential anticancer agents . In a study, two series of phthalazinone-dithiocarbamate hybrids were described, which displayed significant differences in activity and selectivity depending on the dithiocarbamate moiety location . Compounds with IC 50 values less than 10 µM were the most promising .

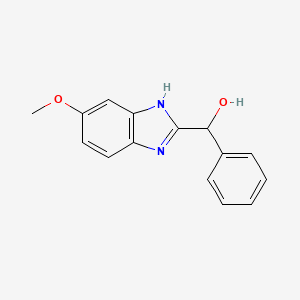

Corrosion Inhibitors

Phthalazine derivatives have been tested as corrosion inhibitors . Organic compounds rich in heteroatoms such as sulfur, nitrogen, and oxygen generally exhibit the best protection against corrosion . They are adsorbed on metals by displacing water molecules on the surface, thereby blocking either cathodic, anodic, or both reactions, and forming a compact barrier film .

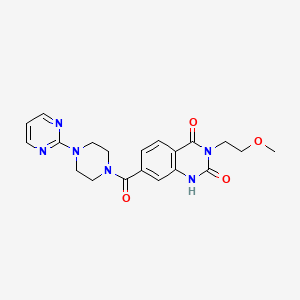

Drug Design Strategy

Molecular hybridization is a drug design strategy that has provided promising results against multifactorial diseases, including cancer . The hybridization of phthalazinone with other moieties can lead to compounds with enhanced therapeutic properties .

Synthesis of New Derivatives

The structure of “1-(4-(p-Tolyl)phthalazin-1-yl)piperidine-4-carboxamide” allows for the synthesis of new derivatives . For example, the reaction of 2‐p‐(toluoyl)benzoic acid with hydrazine and some of its derivatives H2NNHR afforded 2‐substituted‐4‐(p-tolyl)phthalazin‐1(2H)‐ones .

Drug-likeness and Toxicity Prediction

The drug-likeness and toxicity properties of the novel phthalazinone-dithiocarbamate hybrids were predicted using Swiss-ADME and ProTox web servers, respectively . This can help in the early stages of drug development to predict the potential success of a compound as a therapeutic agent .

Study of Structure-Activity Relationship

The study of phthalazinone derivatives allows for the exploration of structure-activity relationships . This can provide valuable insights into the molecular features that contribute to the biological activity of these compounds .

Wirkmechanismus

Target of Action

It is known that piperidine derivatives, which this compound is a part of, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

It is known that piperidine derivatives can interact with their targets in various ways, leading to changes in cellular processes . For instance, some piperidine derivatives have shown strong antiproliferative activity by inhibiting tubulin polymerization .

Biochemical Pathways

Phthalazine derivatives, which this compound is a part of, have been known to exhibit anticancer activity by targeting various mechanisms such as apoptosis induction, tubulin polymerization inhibition, egfr inhibition, and aurora kinase inhibition .

Result of Action

It is known that piperidine derivatives can have various effects at the molecular and cellular level, including anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic effects .

Eigenschaften

IUPAC Name |

1-[4-(4-methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O/c1-14-6-8-15(9-7-14)19-17-4-2-3-5-18(17)21(24-23-19)25-12-10-16(11-13-25)20(22)26/h2-9,16H,10-13H2,1H3,(H2,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQBBBMEVVCPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCC(CC4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(4-Methylphenyl)phthalazin-1-yl]piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2860300.png)

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2860306.png)

![3-[(Dimethyl-1,2-oxazol-4-yl)methoxy]naphthalene-2-carboxylic acid](/img/structure/B2860309.png)

![3-(Azepan-1-yl)-4-[(4-chlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B2860313.png)

![N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2860321.png)